molecular formula C17H17NO5S B2414040 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-4-methoxy-benzoic acid CAS No. 750613-28-6

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-4-methoxy-benzoic acid

Cat. No. B2414040
CAS RN: 750613-28-6
M. Wt: 347.39
InChI Key: SOWMMLZAHCJTDH-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-4-methoxy-benzoic acid is a chemical compound that is widely used in scientific research. It is also known as AQ-13 and has been studied extensively due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Cyclization : Research has shown the synthesis of compounds involving methoxy- and methylaminobenzenethiols with acrylic acid, leading to the formation of various benzoic acid derivatives, including those similar to 3-(3,4-Dihydro-2H-quinoline-1-sulfonyl)-4-methoxy-benzoic acid (Rutkauskas, Kantminienė, & Beresnevieius, 2008).

  • Molecular Structure Analysis : Studies on N-(4-Methoxy­benz­yl)quinoline-8-sulfonamide, a compound with structural similarities, have contributed to the understanding of molecular structures and intermolecular hydrogen bonds in related compounds (Andrighetti-Fröhner et al., 2007).

  • Biosynthesis Insights : Investigations into the biosynthesis of alkaloids in Lunasia amara have used benzoic acid derivatives to study the incorporation of these compounds into various alkaloids, shedding light on natural synthesis pathways (Finlayson & Prager, 1978).

  • Sulfoxide Thermolysis : Research on sulfoxide thermolysis has explored the effects of different solvents on the regioselectivity of elimination processes, crucial for the synthesis of complex quinoline derivatives (Bänziger, Klein, & Rihs, 2002).

Biological and Medicinal Research

  • Antimicrobial Activity : Synthesis of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids and their evaluation as antimicrobial agents provide insights into the potential biological activities of similar quinoline derivatives (Agui et al., 1977).

  • Synthesis of Alkaloids : Studies on the synthesis of Pyrano[2,3-b]quinolines and their derivatives, including lunacrine and demethoxylunacrine, have implications for understanding the chemical properties and potential medicinal uses of quinoline alkaloids (Sekar & Prasad, 1998).

Material Science and Sensing Applications

  • Metal Complex Synthesis : The synthesis of metal complexes using quinolin-8-ylimino)methyl)benzoic acid demonstrates the potential of quinoline derivatives in developing coordination polymers with interesting structural properties and applications in gas sensing (Rad et al., 2016).

  • Metal Extraction Properties : Sulfonyl-bridged oligo(benzoic acid)s, derived from similar compounds, have been studied for their properties as metal extractants, highlighting potential applications in material science and metal recovery processes (Morohashi et al., 2014).

properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-23-15-9-8-13(17(19)20)11-16(15)24(21,22)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWMMLZAHCJTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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